4-Chloro-3-methylpyridin-2-amine
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Overview
Description
4-Chloro-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one method involves the preparation of 2-Chloro-3-amino-4-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) and the InChI key is NEWSMCBOBUNQGQ-UHFFFAOYSA-N . The canonical SMILES is CC1=C(C=CN=C1N)Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 38.9 Ų .Scientific Research Applications
Synthesis and Biological Activity
4-Chloro-3-methylpyridin-2-amine is utilized in the synthesis of bioactive compounds. For instance, a study focused on synthesizing 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, achieving a yield of 92.3%. This compound was evaluated for its biological activity, specifically its insecticidal properties against aphids and its efficacy in controlling Brown Planthopper (BPH) through field trials, showcasing its potential in agricultural applications (Chen et al., 2016).
Ring Transformations in Chemical Synthesis
The compound is also significant in chemical synthesis, particularly in ring transformations. Research has demonstrated its role in reactions with nucleophiles, where heterocyclic halogeno compounds, including this compound, undergo transformations. These processes are crucial for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Hertog et al., 2010).
Enhancement of Synthesis Methods
Improvements in the synthesis of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, have been achieved by optimizing reaction conditions. These advancements contribute to the efficiency and scalability of producing compounds for research and industrial purposes, indicating the value of this compound in facilitating chemical manufacturing processes (Yang-Heon Song, 2007).
Contribution to Supramolecular Chemistry
The compound is employed in the synthesis of supramolecular architectures, such as crown ethers and their complexes. These structures are of interest for their potential in creating novel materials with specific ion recognition capabilities, which can be applied in sensors, separation technologies, and catalysis (Hayvalı et al., 2003).
Advanced Material Synthesis
This compound is crucial in the development of advanced materials, such as in the synthesis of trialkyltantalum complexes with aminopyridinato ligands. These complexes are explored for their potential in catalysis and polymerization processes, showcasing the versatility of this compound in facilitating the creation of new materials with specific functional properties (Noor et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection . Therefore, its primary target is the reverse transcriptase enzyme of the HIV-1 virus .
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability due to its solubility
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its synthesis requires specific reaction conditions, including an inert atmosphere and low temperatures . Additionally, it should be stored under inert gas at 2–8 °C . These factors can influence the stability and efficacy of the compound.
Properties
IUPAC Name |
4-chloro-3-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSMCBOBUNQGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855915 |
Source
|
Record name | 4-Chloro-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-52-9 |
Source
|
Record name | 4-Chloro-3-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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